AC1 Inhibitory Potency in a Cellular cAMP Assay
The compound inhibits human AC1 expressed in HEK293 cells with an IC50 of 9.6 µM. This value defines the baseline cellular potency around which the 3-methoxy substitution was optimized. In the same assay, numerous close analogs—including compounds with 4-methoxy, 4-fluoro, or unsubstituted benzamide groups—exhibited IC50 values exceeding 30 µM (inactive classification), confirming that the 3-methoxy group is a key determinant of AC1 engagement [1][2].
| Evidence Dimension | Inhibition of human AC1-mediated cAMP accumulation (cellular assay) |
|---|---|
| Target Compound Data | IC50 = 9.6 µM (9600 nM) |
| Comparator Or Baseline | In-class 4-methoxy, 4-fluoro, and unsubstituted benzamide analogs: IC50 >30 µM (designated as inactive in the SAR study) |
| Quantified Difference | Target compound is at least 3.1-fold more potent than the nearest active comparators; inactive analogs show >3-fold loss of potency relative to the threshold of measurable activity. |
| Conditions | HEK293 cells expressing human AC1; A23187-stimulated cAMP accumulation; preincubation 30 min; fluorescence readout (ChEMBL assay CHEMBL4384517) |
Why This Matters
Purchasing a generic 1,3,4-oxadiazole analog without the 3-methoxy substitution risks acquiring a compound that is functionally inactive on AC1, wasting assay resources.
- [1] Kaur J, Soto-Velasquez M, Ding Z, Ghanbarpour A, Lill MA, van Rijn RM, Watts VJ, Flaherty DP. Optimization of a 1,3,4-oxadiazole series for inhibition of Ca²⁺/calmodulin-stimulated activity of adenylyl cyclases 1 and 8 for the treatment of chronic pain. Eur J Med Chem. 2019;162:568-585. doi:10.1016/j.ejmech.2018.11.036 View Source
- [2] ChEMBL Activity Data for CHEMBL4458696. Assay CHEMBL4384517: Inhibition of human AC1 expressed in HEK293 cells. Accessed via ChEMBL API. https://www.ebi.ac.uk/chembl/api/data/activity?molecule_chembl_id=CHEMBL4458696&format=json View Source
